molecular formula C8H11N5S B13119960 2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine

2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine

Cat. No.: B13119960
M. Wt: 209.27 g/mol
InChI Key: PGKYKKQWDPJXMI-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrazolo-triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine typically involves the construction of the pyrazolo-triazine ring system. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methylthio-1,2,4-triazine with ethyl hydrazine can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine stands out due to its unique combination of the pyrazolo and triazine rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a wide range of activities .

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

2-ethyl-3-methyl-5-methylsulfanylpyrazolo[4,3-e][1,2,4]triazine

InChI

InChI=1S/C8H11N5S/c1-4-13-5(2)6-7(12-13)10-11-8(9-6)14-3/h4H2,1-3H3

InChI Key

PGKYKKQWDPJXMI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C(=N1)N=NC(=N2)SC)C

Origin of Product

United States

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